molecular formula C15H17N7 B11488456 [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-

[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-

Cat. No.: B11488456
M. Wt: 295.34 g/mol
InChI Key: CGPXLDORNYGGON-UHFFFAOYSA-N
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Description

1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a piperazine ring and a pyridine moiety, making it a unique and versatile molecule.

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

6-methyl-8-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H17N7/c1-12-10-13(15-18-17-11-22(15)19-12)20-6-8-21(9-7-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3

InChI Key

CGPXLDORNYGGON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine coreThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization and substitution steps .

Chemical Reactions Analysis

1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and signal transduction. For example, it may inhibit kinases or phosphodiesterases, thereby affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

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